molecular formula C20H34Cl4Ru2-2 B13390101 Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene

Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene

Cat. No.: B13390101
M. Wt: 618.4 g/mol
InChI Key: FXCVKILDWMHTRK-UHFFFAOYSA-L
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Description

Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is a complex compound that involves ruthenium, a transition metal known for its versatile oxidation states and catalytic properties. Ruthenium compounds have gained significant attention in various fields, including catalysis, medicine, and materials science, due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene typically involves the reaction of ruthenium trichloride hydrate with specific ligands under controlled conditions. One common method includes the complexation of ruthenium trichloride with tricyclohexylphosphine and styrene in a one-pot synthesis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of ruthenium complexes often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, hydrazine, and various ligands such as phosphines and amines. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes .

Mechanism of Action

The mechanism of action of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. In cancer cells, this interaction can result in the generation of reactive oxygen species, which induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCVKILDWMHTRK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH-]CC[CH-]C(=C)C.CC(=C)[CH-]CC[CH-]C(=C)C.[ClH+][Ru-]([ClH+])Cl.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34Cl4Ru2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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